N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)-N-(4-propoxybenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiolane ring, a methylphenyl group, a propoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiolane ring through cyclization reactions.
- Introduction of the methylphenyl and propoxyphenyl groups via Friedel-Crafts alkylation or acylation.
- Construction of the oxazole ring through cyclization of appropriate precursors.
- Coupling of the various fragments under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets such as enzymes or receptors can be studied to understand its pharmacological properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can contribute to the design of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-ETHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-(4-METHYLPHENYL)-N-[(4-PROPOXYPHENYL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H28N2O5S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)-N-[(4-propoxyphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-3-13-31-22-10-6-19(7-11-22)16-27(21-12-14-33(29,30)17-21)25(28)23-15-24(32-26-23)20-8-4-18(2)5-9-20/h4-11,15,21H,3,12-14,16-17H2,1-2H3 |
InChI Key |
IKCNADGVSZMVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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